N-(5-amino-2-methylphenyl)cyclopropanecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is used extensively in proteomics research. It serves as a building block for the synthesis of various bioactive molecules and is used in the study of protein interactions and functions . Its unique structure allows it to interact with specific proteins, making it valuable in biochemical and pharmaceutical research .
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific proteins and enzymes. The compound binds to the active sites of these proteins, altering their function and activity. This interaction can affect various biochemical pathways, making it a useful tool in studying protein functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine
- N-(5-amino-2-methylphenyl)-2-aminopyrimidine
Uniqueness
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity to the molecule and affects its interaction with proteins. This structural feature distinguishes it from other similar compounds and enhances its utility in proteomics research .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPTBHTNKEMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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